![molecular formula C11H22N2S B1437607 [1-(Thiomorpholin-4-yl)cyclohexyl]methanamine CAS No. 1042802-79-8](/img/structure/B1437607.png)
[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine
Overview
Description
“[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine” is a chemical compound with the CAS Number: 1042802-79-8 . It has a molecular weight of 214.38 . The IUPAC name for this compound is [1- (4-thiomorpholinyl)cyclohexyl]methanamine . It is typically stored at room temperature and has a physical form of oil .
Molecular Structure Analysis
The InChI code for “[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine” is 1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[1-(Thiomorpholin-4-yl)cyclohexyl]methanamine” is an oil at room temperature . It has a molecular weight of 214.38 .Scientific Research Applications
Synthesis and Antimicrobial Activity
- Development of Bioactive Molecules : Research demonstrates the development of thiomorpholine derivatives, which are synthesized via nucleophilic substitution reactions. These derivatives have shown potential as bioactive molecules with antimicrobial properties (D. Kardile & N. Kalyane, 2010).
Chemistry and Drug Design
Innovative Chemistry in Drug Synthesis : Studies indicate the use of thiomorpholine derivatives in the synthesis of complex compounds, potentially useful in drug discovery. For example, synthesis involving thiomorpholine and quinazoline-based ruthenium complexes for efficient transfer hydrogenation reactions (Şemistan Karabuğa et al., 2015).
Antitumor Activity : Some derivatives of thiomorpholine have been explored for their antitumor activity. Novel functionalized mono-, bis-, and tris-methanamines containing thiomorpholine derivatives showed cytotoxicity and cytostatic effects in various human cancer cell lines (B. Károlyi et al., 2012).
Neuropharmacology
- Biased Agonists of Serotonin Receptors : Novel thiomorpholine derivatives have been identified as biased agonists of serotonin 5-HT1A receptors, showing potential as antidepressant drug candidates (J. Sniecikowska et al., 2019).
Medicinal Chemistry Building Blocks
- Building Blocks in Medicinal Chemistry : Thiomorpholine and its derivatives serve as important building blocks in medicinal chemistry, with some analogues even entering human clinical trials. Their structural versatility makes them valuable for developing novel therapeutic agents (Daniel P. Walker & D. J. Rogier, 2013).
Novel Compound Synthesis
- Creation of New Chemical Entities : Research also includes the synthesis of novel compounds involving thiomorpholine derivatives, which are characterized using advanced spectroscopic and analytical methods. These compounds may have potential applications in various fields of chemistry and pharmacology (Ganesh Shimoga et al., 2018).
Safety and Hazards
This compound is associated with several hazard statements including H302, H312, H314, H332, and H335 . Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, and P501 . It’s important to handle this compound with care and follow all safety guidelines.
properties
IUPAC Name |
(1-thiomorpholin-4-ylcyclohexyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2S/c12-10-11(4-2-1-3-5-11)13-6-8-14-9-7-13/h1-10,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIJCJULDXMESE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)N2CCSCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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